molecular formula C9H11BrN2O3 B2790916 (Z)-3-bromo-5-ethoxy-N',4-dihydroxybenzene-1-carboximidamide CAS No. 926232-21-5

(Z)-3-bromo-5-ethoxy-N',4-dihydroxybenzene-1-carboximidamide

Cat. No. B2790916
CAS RN: 926232-21-5
M. Wt: 275.102
InChI Key: LZBCWYUQVTUPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BEC is a synthetic compound that was first synthesized in the 1990s. It has been shown to have anticancer properties and has been studied extensively in vitro and in vivo. BEC is a member of the family of carboximidamides, which have been shown to have a range of biological activities.

Mechanism of Action

The exact mechanism of action of BEC is not fully understood. However, it is believed to act by inhibiting the activity of protein kinase B (AKT), which is a key regulator of cell survival and proliferation. BEC has also been shown to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes.
Biochemical and physiological effects:
BEC has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of AKT, induce apoptosis in cancer cells, and inhibit angiogenesis. BEC has also been shown to have anti-inflammatory properties and to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using BEC in lab experiments is that it has been extensively studied and its anticancer properties have been well documented. However, one limitation is that BEC is not very water-soluble, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on BEC. One area of interest is the development of more water-soluble analogs of BEC that can be used in a wider range of experiments. Another area of interest is the development of combination therapies that use BEC in combination with other anticancer agents. Additionally, further research is needed to fully understand the mechanism of action of BEC and to identify its molecular targets.
In conclusion, BEC is a synthetic compound that has been extensively studied for its anticancer properties. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth in vitro and in vivo. While there are limitations to its use in lab experiments, BEC remains an important area of research for the development of new anticancer therapies.

Synthesis Methods

BEC can be synthesized using a variety of methods. The most common method involves the reaction of 3-bromo-5-ethoxyphenol with N,N'-diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (HOBt) and N,N-diisopropylethylamine (DIPEA). The reaction yields BEC as a white powder with a melting point of 247-249°C.

Scientific Research Applications

BEC has been extensively studied for its anticancer properties. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth in vitro and in vivo. BEC has also been shown to have synergistic effects when used in combination with other anticancer agents.

properties

IUPAC Name

3-bromo-5-ethoxy-N',4-dihydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3/c1-2-15-7-4-5(9(11)12-14)3-6(10)8(7)13/h3-4,13-14H,2H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBCWYUQVTUPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=NO)N)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C(=N/O)/N)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-bromo-5-ethoxy-N',4-dihydroxybenzene-1-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.